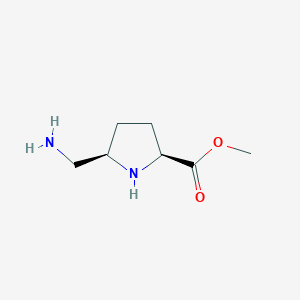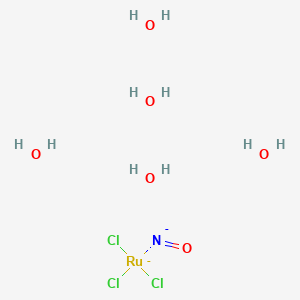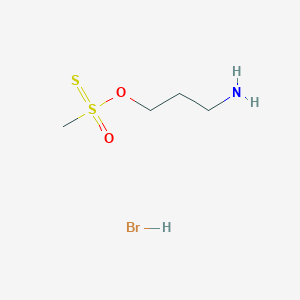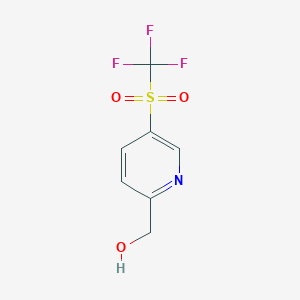
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of pyrrolidine derivatives.
Esterification: The carboxylate group is introduced via esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminomethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the aminomethyl and carboxylate groups.
Proline: An amino acid with a similar pyrrolidine ring structure.
Pyrrolopyrazine: A heterocyclic compound with a fused pyrrole and pyrazine ring.
Uniqueness
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
687622-75-9 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC名 |
methyl (2S,5R)-5-(aminomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h5-6,9H,2-4,8H2,1H3/t5-,6+/m1/s1 |
InChIキー |
IJNHXVLSHQBJAM-RITPCOANSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)CN |
正規SMILES |
COC(=O)C1CCC(N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)


![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)

![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)




